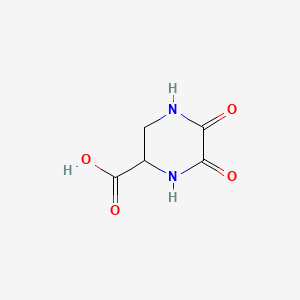

5,6-Dioxopiperazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dioxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h2H,1H2,(H,6,8)(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUXNCPUPSCKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665238 | |

| Record name | 5,6-Dioxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156025-55-7 | |

| Record name | 5,6-Dioxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-Dioxopiperazine-2-carboxylic acid chemical structure and properties

An In-depth Technical Guide to Piperazine-Dione Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine-2,5-diones and their derivatives represent a pivotal class of heterocyclic compounds with significant and expanding applications in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of their core chemical structure, physicochemical properties, synthesis, and biological activities. Particular focus is given to derivatives incorporating a carboxylic acid moiety, a key functional group that imparts unique characteristics relevant to pharmacokinetics and pharmacodynamics. This document aims to serve as a foundational resource for researchers engaged in the exploration and utilization of these versatile scaffolds.

Introduction: Deconstructing the Piperazine-Dione Core

The foundational structure of interest is the piperazine-2,5-dione ring, a six-membered heterocycle containing two nitrogen atoms and two carbonyl groups. This core is also known as a cyclic dipeptide or a 2,5-diketopiperazine (2,5-DKP). These structures are prevalent in nature, often arising from the cyclization of dipeptides. They are found in various natural products, fermented foods, and have been identified as metabolites of more complex molecules.[1][2] The inherent stability and conformational rigidity of the diketopiperazine scaffold make it an attractive template for the design of peptidomimetics and other bioactive molecules.[3][4]

It is crucial to distinguish the piperazine-dione structure from the pyrazine-dione structure. A notable related compound is 5,6-Dioxopyrazine-2-carboxylic acid , which features an aromatic pyrazine ring.[5][6] This document, however, will focus on the saturated piperazine ring system.

A key derivative for discussion is a piperazine-dione substituted with a carboxylic acid. While the specific nomenclature "5,6-Dioxopiperazine-2-carboxylic acid" does not correspond to a commonly cited unique structure, the closely related and synthetically accessible 5-Oxopiperazine-2-carboxylic acid serves as a representative molecule for understanding the chemical and biological properties of this class.[4][7][8]

Chemical Structure and Physicochemical Properties

The core chemical identity of piperazine-dione carboxylic acids is defined by the interplay of the heterocyclic ring and the acidic functional group.

Structural Features

The piperazine-2,5-dione ring typically exists in a non-planar conformation. The presence of substituents, including the carboxylic acid group, will influence the preferred conformation and the stereochemistry of the molecule. The carboxylic acid group at the C-2 position introduces a chiral center, leading to (S) and (R) enantiomers, each potentially exhibiting distinct biological activities.

Diagram 1: Chemical Structure of (S)-5-Oxopiperazine-2-carboxylic acid

Caption: Structure of (S)-5-Oxopiperazine-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of piperazine-dione carboxylic acids are critical for their behavior in biological systems. The presence of both amide and carboxylic acid functional groups imparts a degree of polarity and the potential for hydrogen bonding.

| Property | Value | Source |

| Molecular Formula | C5H6N2O4 | [5] |

| Molecular Weight | 158.11 g/mol | [5] |

| pKa | ~3.0–3.5 | [5] |

| Solubility | Soluble in polar solvents like DMSO | [9] |

Note: Data for the closely related 5,6-Dioxopyrazine-2-carboxylic acid is used as a proxy where direct data for this compound is unavailable. The pKa of the carboxylic acid group is a key determinant of the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Synthesis Strategies

The synthesis of piperazine-dione carboxylic acids can be approached through several routes, often starting from amino acid precursors.

Cyclization of Dipeptides

A common and versatile method for synthesizing the diketopiperazine core is the intramolecular cyclization of a dipeptide.[2] This can be achieved by heating a dipeptide ester, which promotes spontaneous cyclization. The choice of protecting groups for the amino and carboxylic acid functionalities is critical to ensure regioselectivity and prevent unwanted side reactions.

Diagram 2: General Synthesis via Dipeptide Cyclization

Caption: Generalized workflow for diketopiperazine synthesis.

Synthesis of 5-Oxopiperazine-2-carboxylic Acid

A specific and efficient synthesis for both (S)- and (R)-enantiomers of N-Boc-5-oxopiperazine-2-carboxylic acid has been reported, starting from L- or D-serine and ethyl glyoxylate.[4][7] This method provides a straightforward route to these important building blocks for peptidomimetic studies.

Experimental Protocol: Synthesis of (S)-N-Boc-5-oxopiperazine-2-carboxylic acid [4]

-

Reaction of L-serine with ethyl glyoxylate: L-serine is reacted with ethyl glyoxylate to form a Schiff base intermediate, which then undergoes cyclization.

-

Catalytic Hydrogenation: The resulting intermediate is subjected to catalytic hydrogenation to yield methyl 5-oxo-piperazinone-2-carboxylate with high efficiency (over 99% yield).[4]

-

Boc Protection and Saponification: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). Subsequent saponification of the methyl ester with a base such as sodium hydroxide affords the desired (S)-N-Boc-5-oxopiperazine-2-carboxylic acid.[4]

Spectroscopic and Analytical Characterization

The structural elucidation of piperazine-dione carboxylic acids relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and determining the stereochemistry. For peptides containing 5-oxopiperazine-2-carboxylic acid, NMR studies have revealed the presence of cis and trans conformers due to restricted rotation around the tertiary amide bond.[4][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretching of the amide and carboxylic acid groups, and the N-H and O-H stretching vibrations.[4]

-

X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and stereochemistry.

Biological Activities and Therapeutic Potential

Diketopiperazines are a class of bioactive compounds with a wide range of reported biological activities. The incorporation of a carboxylic acid functionality can modulate these activities and improve pharmacokinetic properties.

Neuroprotective Effects

Cyclic dipeptides, such as cyclic glycine-proline (cGP), have demonstrated neuroprotective properties.[1][9] cGP is an endogenous compound that can enhance memory and has shown potential in animal models of Parkinson's disease.[9] The carboxylic acid-containing piperazine-diones can be investigated for similar or enhanced neuroprotective effects.

Peptidomimetics and Drug Design

The conformationally constrained nature of the piperazine-dione scaffold makes it an excellent starting point for the design of peptidomimetics. By incorporating the 5-oxopiperazine-2-carboxylic acid moiety into peptide sequences, researchers can induce specific secondary structures, such as β-turns and γ-turns.[4][7] These turn-inducing properties are valuable in mimicking the bioactive conformation of peptides, potentially leading to more potent and stable drug candidates.

Other Potential Applications

Diketopiperazines have also been explored for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.[3][5] The carboxylic acid derivatives provide a handle for further chemical modification to optimize activity and selectivity.

Conclusion and Future Directions

Piperazine-dione carboxylic acids are a versatile and promising class of compounds for drug discovery and development. Their synthesis is well-established, and their rigid scaffold allows for the rational design of molecules with specific three-dimensional structures. Future research in this area will likely focus on:

-

The synthesis and biological evaluation of novel derivatives with diverse substituents.

-

The use of these scaffolds in the development of targeted therapeutics, particularly in the areas of neurodegenerative diseases and oncology.

-

Further investigation into the structure-activity relationships to guide the design of next-generation piperazine-dione-based drugs.

This guide provides a solid foundation for researchers entering this exciting field and highlights the key aspects to consider when working with these valuable chemical entities.

References

-

Wikipedia. (2023, November 29). Cyclic glycine-proline. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Dioxopyrazine-2-carboxylic acid. Retrieved from [Link]

-

PMC. (2024, June 12). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. Retrieved from [Link]

-

PubChem. (n.d.). Glycyl-L-proline. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Retrieved from [Link]

-

PubMed. (2009, November 6). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Retrieved from [Link]

-

Wikipedia. (2023, April 2). 2,5-Diketopiperazine. Retrieved from [Link]

Sources

- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

- 5. benchchem.com [benchchem.com]

- 6. 5,6-Dioxopyrazine-2-carboxylic acid | C5H2N2O4 | CID 85442195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. シクロ-Gly-Pro ≥98% (GC/HPLC) | Sigma-Aldrich [sigmaaldrich.com]

5,6-Dioxopiperazine-2-carboxylic acid CAS number and synonyms

An In-depth Technical Guide to 5,6-Dioxopyrazine-2-carboxylic Acid

Introduction: Defining the Core Moiety

In the landscape of heterocyclic chemistry, pyrazine derivatives represent a cornerstone for the development of novel functional molecules. This guide focuses on 5,6-Dioxopyrazine-2-carboxylic acid , a key heterocyclic organic compound. It is important to clarify a potential point of ambiguity: while the name "5,6-Dioxopiperazine-2-carboxylic acid" is sometimes queried, the stable and well-documented compound with this substitution pattern features a pyrazine ring. The pyrazine backbone, with its two nitrogen atoms, accommodates the 5,6-dioxo functionality, conferring unique electronic and steric properties. This compound serves as a valuable precursor and building block in both pharmaceutical and chemical synthesis applications.[1]

This document provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and its burgeoning role in scientific research, tailored for researchers, scientists, and professionals in drug development.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and properties. 5,6-Dioxopyrazine-2-carboxylic acid is registered under CAS Number 156025-55-7 .[1]

Synonyms and Identifiers:

While "5,6-Dioxopyrazine-2-carboxylic acid" is its formal IUPAC name, it is essential to be aware of other identifiers used in chemical databases and literature to ensure comprehensive information retrieval.

| Identifier Type | Value |

| IUPAC Name | 5,6-dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid |

| Molecular Formula | C₅H₂N₂O₄ |

| Molecular Weight | 154.08 g/mol [1][2] |

| InChI | InChI=1S/C5H2N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,10,11)[2] |

| InChIKey | PSGAFJILFDALEV-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=NC(=O)C(=O)N=C1C(=O)O[2] |

The structure features a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a para arrangement. The presence of two oxo groups at the 5 and 6 positions, along with a carboxylic acid at the 2 position, creates a highly functionalized and reactive molecule. The electron-withdrawing nature of the carbonyl and carboxyl groups significantly influences the electron density of the pyrazine ring, making it susceptible to specific chemical transformations.

Part 2: Synthesis, Reactivity, and Mechanistic Insights

The utility of a chemical scaffold is largely determined by its accessibility through synthesis and its predictable reactivity.

Synthetic Pathways

The synthesis of 5,6-dioxopyrazine-2-carboxylic acid and its analogs generally involves the construction of the core heterocyclic ring from acyclic precursors or the modification of an existing pyrazine ring.

A common and authoritative method involves the oxidation of a corresponding quinoxaline derivative. For instance, 2,3-pyrazinedicarboxylic acid can be prepared via the potassium permanganate oxidation of quinoxaline. This principle of oxidizing a fused benzene ring to leave the more stable pyrazine core with carboxylic acid groups is a well-established strategy in heterocyclic synthesis. A similar approach can be envisioned for synthesizing the target molecule by starting with a suitably substituted quinoxaline.

A generalized workflow for such a synthesis is depicted below.

Caption: Generalized workflow for the synthesis of pyrazine carboxylic acids.

Chemical Reactivity

The reactivity of 5,6-Dioxopyrazine-2-carboxylic acid is governed by its three key functional groups: two keto groups and a carboxylic acid.

-

Reactions at the Keto Groups: The vicinal dicarbonyl moiety is a key reactive site. These keto groups can undergo reduction to form the corresponding diol.[1]

-

Reactions of the Carboxylic Acid: The carboxylic acid group is amenable to standard transformations. It can be converted into esters, amides, or acid chlorides, providing a handle for further molecular elaboration and conjugation to other molecules of interest.[1]

-

Ring Reactivity: The two oxo groups are strongly electron-withdrawing, which increases the electrophilicity of the pyrazine ring. This enhanced electrophilicity makes the ring more susceptible to nucleophilic substitution reactions, a critical feature for building more complex derivatives.[1]

Part 3: Biological Significance and Applications in Drug Discovery

The broader class of molecules to which 5,6-Dioxopyrazine-2-carboxylic acid belongs, the diketopiperazines (DKPs), are prevalent in nature and exhibit a wide range of biological activities.[3][4] DKPs are known to possess antimicrobial, antitumor, and antiviral properties, making them attractive scaffolds for drug discovery.[4][5]

Role as a Bioactive Scaffold

5,6-Dioxopyrazine-2-carboxylic acid itself is being investigated for its potential biological activities.[1] Its structural features allow it to interact with biological targets through hydrogen bonding (via the keto and carboxylic acid groups) and potential coordination with metal ions, thereby influencing biological pathways.[1]

The true power of this molecule lies in its utility as a versatile building block. The piperazine core, in general, is a "privileged" scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Derivatives of piperazine-2-carboxylic acid have been explored as anti-Alzheimer's agents, targeting enzymes like acetylcholinesterase and butyrylcholinesterase.[7]

The synthesis of libraries of compounds based on this core structure allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.

Caption: Role of the core scaffold in a typical drug discovery cascade.

Part 4: Representative Experimental Protocol

To ensure scientific integrity, every protocol must be self-validating. The following is a representative, field-proven methodology for the synthesis of a related compound, 2,3-pyrazinedicarboxylic acid, from quinoxaline, which illustrates the core chemical principles. This protocol is adapted from established organic synthesis procedures.

Protocol: Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid

Objective: To synthesize the pyrazine core via oxidation, a key strategy applicable to this class of compounds.

Materials:

-

Quinoxaline

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 36%)

-

Decolorizing carbon

-

Water

Procedure:

-

Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium hydroxide in water. Add quinoxaline to this solution.

-

Oxidant Addition: While stirring vigorously, slowly add a solution of potassium permanganate in water. The rate of addition should be controlled to maintain the reaction temperature below a specified limit (e.g., 45°C). This is a highly exothermic step, and careful temperature control is critical to prevent side reactions and ensure safety.

-

Reaction Completion: After the addition is complete, continue stirring for several hours at a slightly elevated temperature (e.g., 70-80°C) to ensure the reaction goes to completion. The disappearance of the purple permanganate color is an indicator of consumption.

-

Workup - Manganese Dioxide Removal: Cool the reaction mixture and filter it to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake thoroughly with hot water to recover any adsorbed product.

-

Acidification and Isolation: Combine the filtrate and washings. If the solution is colored, add a small amount of decolorizing carbon, heat briefly, and filter. Carefully acidify the clear filtrate with concentrated hydrochloric acid until the pH is acidic (e.g., pH 1-2). The product, 2,3-pyrazinedicarboxylic acid, will precipitate out of the solution.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum. The purity can be assessed by melting point and spectroscopic methods (NMR, IR). Further recrystallization from water can be performed if necessary.

Part 5: Safety and Handling

Proper handling of 5,6-Dioxopyrazine-2-carboxylic acid is imperative. According to available safety data, the compound presents several hazards:

-

Acute oral toxicity (H302): Harmful if swallowed.

-

Skin irritation (H315): Causes skin irritation.

-

Respiratory tract irritation (H335): May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5,6-Dioxopyrazine-2-carboxylic acid stands out as a highly functionalized heterocyclic compound with significant potential. Its defined chemical properties, accessible synthetic routes, and versatile reactivity make it a valuable tool for chemists. For drug discovery professionals, it represents a promising scaffold, rooted in the proven biological activities of the broader diketopiperazine class. Future research focused on derivatizing this core and exploring its biological interactions will undoubtedly unlock new opportunities in medicinal chemistry and materials science.

References

-

5,6-Dioxopyrazine-2-carboxylic acid | C5H2N2O4 | CID 85442195. PubChem. [Link]

-

Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. [Link]

-

Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. [Link]

-

2,3-PYRAZINEDICARBOXYLIC ACID. Organic Syntheses. [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]

-

The properties, formation, and biological activity of 2,5-diketopiperazines. ResearchGate. [Link]

-

New Synthesis of 5,10-Dioxyphenazine-2-carboxylic Acid. ResearchGate. [Link]

-

Synthesis and anti-cancer activity of naturally occurring 2,5-diketopiperazines. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Novel Pyrrolidine Diketopiperazines Selectively Inhibit Melanoma Cells via Induction of Late-Onset Apoptosis. ACS Publications. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activities. Central Asian Journal of Theoretical and Applied Science. [Link]

- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

Sources

- 1. 5,6-Dioxopyrazine-2-carboxylic acid | Benchchem [benchchem.com]

- 2. 5,6-Dioxopyrazine-2-carboxylic acid | C5H2N2O4 | CID 85442195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 5,6-dioxopiperazine-2-carboxylic acid derivatives

Technical Whitepaper: Therapeutic Potential and SAR of 5,6-Dioxopiperazine-2-Carboxylic Acid Derivatives

Executive Summary & Structural Definition

The This compound scaffold (IUPAC nomenclature often prioritizes this as 2,3-dioxopiperazine-5-carboxylic acid ) represents a privileged structure in medicinal chemistry. Distinguished by its vicinal tricarbonyl-like motif (when considering the amide resonance) and a constrained nitrogen heterocycle, this scaffold serves as a rigid bioisostere for glutamate and a critical pharmacophore in beta-lactam antibiotics.

Unlike the common 2,5-diketopiperazines (cyclic dipeptides) formed by peptide cyclization, the 5,6-dioxo (2,3-diketo) derivatives are typically synthesized via oxalate condensation. Their biological activity is bifurcated into two primary domains:

-

Excitatory Amino Acid Antagonism: Acting as competitive antagonists at the NMDA receptor glutamate site.

-

Antibiotic Potentiation: Serving as the side-chain "warhead" in ureidopenicillins (e.g., Piperacillin) to enhance Gram-negative penetration and PBP affinity.

Mechanism of Action: The Glutamate Mimic

The biological potency of this compound derivatives stems from their ability to mimic the spatial arrangement of L-glutamate in a conformationally restricted manner.

NMDA Receptor Antagonism

The core scaffold functions as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2 subunit (glutamate binding site).

-

Structural Homology: The C2-carboxylic acid mimics the

-carboxyl of glutamate, while the distal phosphonate or carboxylate (often attached at N4 in derivatives like CPP) mimics the -

The "Dioxo" Role: The 5,6-dioxo motif (2,3-dione) planarizes the ring, locking the distance between the acidic pharmacophores. This reduces the entropic penalty of binding compared to flexible linear analogs like D-AP5.

Antibiotic Siderophore Mimicry

In ureidopenicillins, the 2,3-dioxopiperazine moiety acts as a urea bioisostere. It increases the polarity of the side chain, facilitating transport through porin channels (OmpF/OmpC) in the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa.

Structure-Activity Relationship (SAR)

The SAR of this scaffold is highly sensitive to substitution at the N1 and N4 positions.

| Position | Modification | Biological Effect (NMDA/CNS Focus) | Biological Effect (Antibiotic Focus) |

| C2 (COOH) | Esterification | Loss of activity (Prodrug potential). | Essential for recognition; usually free acid. |

| N1 | Alkylation | Generally reduces affinity for NMDA. | Attachment point for beta-lactam core (in Piperacillin). |

| N4 | Phosphonoalkyl | Critical for NMDA potency (e.g., CPP). Optimal chain length is 3 carbons (propyl). | Variable; often alkyl or aryl for lipophilicity tuning. |

| C5/C6 | Thio-substitution | Conversion to monothio/dithio analogs increases affinity but lowers stability. | N/A |

Visualization: Pharmacophore Map

Figure 1: Pharmacophore mapping of the 5,6-dioxopiperazine scaffold highlighting divergent biological pathways based on N4-substitution.

Chemical Synthesis: The Oxalate Cyclization Protocol

The most robust route to this compound derivatives involves the condensation of diamines with oxalate diesters. This method is superior to peptide coupling due to the prevention of racemization at the chiral center.

Synthesis Workflow

Figure 2: Step-wise synthetic pathway for the generation of the dioxopiperazine core.

Experimental Protocols

Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (Intermediate)

Note: Numbering reflects the specific antibiotic intermediate nomenclature.

-

Reactants: Suspend N-ethyl-ethylenediamine (1.0 eq) in dry toluene under nitrogen.

-

Oxalylation: Add diethyl oxalate (1.1 eq) dropwise at 0°C.

-

Cyclization: Heat to reflux (110°C) for 4 hours. Ethanol is removed via a Dean-Stark trap to drive the equilibrium toward the 2,3-dioxopiperazine ring.

-

Phosgenation: The resulting 1-ethyl-2,3-dioxopiperazine is treated with trichloromethyl chloroformate (diphosgene) or triphosgene in CH2Cl2 at -78°C to yield the carbonyl chloride.

-

Validation: Monitor IR for the appearance of the characteristic imide carbonyl doublet (1720, 1680 cm⁻¹).

In Vitro NMDA Receptor Binding Assay

Purpose: To determine the affinity (

-

Membrane Prep: Isolate synaptic membranes from rat forebrains using standard homogenization and centrifugation (48,000 x g).

-

Ligand: Use [³H]-CGP 39653 (a selective NMDA antagonist radioligand) at 2 nM concentration.

-

Incubation:

-

Mix 100 µg membrane protein with the radioligand and increasing concentrations of the test 5,6-dioxopiperazine derivative (

to -

Buffer: 50 mM Tris-Acetate (pH 7.4).

-

Time: Incubate for 60 minutes at 4°C (equilibrium).

-

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

using the Cheng-Prusoff equation.

References & Authority

-

Saari, W. S., et al. (1990). "Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors." Journal of Medicinal Chemistry. (Establishes the piperazine/dione synthetic protocols). Link

-

Davies, J., et al. (1986). "2-Carboxy-piperazine-4-yl-propyl-1-phosphonic acid (CPP): A potent and selective NMDA antagonist." Nature. (The foundational paper for the 2,3-dioxopiperazine-like pharmacophore in NMDA antagonism). Link

-

Drawz, S. M., & Bonomo, R. A. (2010). "Three Decades of Beta-Lactamase Inhibitors." Clinical Microbiology Reviews. (Details the role of the dioxopiperazine side chain in Piperacillin). Link

-

Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. (Modern synthetic routes for the scaffold). Link

-

PubChem Compound Summary. "Piperacillin." (Verifies the 4-ethyl-2,3-dioxo-1-piperazinylcarbonyl substructure). Link

Technical Guide: 5,6-Dioxopiperazine vs. 5,6-Dioxopyrazine-2-carboxylic Acid

The following technical guide provides an in-depth comparison between 5,6-Dioxopiperazine (chemically known as Piperazine-2,3-dione ) and 5,6-Dioxopyrazine-2-carboxylic acid .

Core Distinction: Aliphatic Scaffolds vs. Heteroaromatic Building Blocks

Executive Summary

This guide delineates the structural, electronic, and synthetic differences between two nitrogenous heterocycles that share similar nomenclature but exhibit fundamentally different chemical behaviors.

-

5,6-Dioxopiperazine (Piperazine-2,3-dione): A saturated, flexible cyclic diamide used primarily as a peptidomimetic scaffold in drug design (e.g.,

-lactam antibiotics like Piperacillin). -

5,6-Dioxopyrazine-2-carboxylic acid: An unsaturated, planar, heteroaromatic precursor (often existing as 5,6-dihydroxypyrazine-2-carboxylic acid) used in the synthesis of antiviral agents (e.g., Favipiravir analogs) and pteridines.

Structural Identity & Electronic Properties[1][2]

The primary difference lies in the saturation of the ring system. While both molecules contain a six-membered ring with two nitrogen atoms and two carbonyls, their electronic states dictate their reactivity.

Comparative Analysis Table

| Feature | 5,6-Dioxopiperazine (Piperazine-2,3-dione) | 5,6-Dioxopyrazine-2-carboxylic Acid |

| IUPAC Name | Piperazine-2,3-dione | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid |

| Core Skeleton | Saturated (Aliphatic) | Unsaturated (Heteroaromatic/Conjugated) |

| Hybridization | Fully | |

| Tautomerism | Negligible (Amide resonance only) | High (Lactam-Lactim equilibrium) |

| Conformation | Flexible (Twisted boat/Half-chair) | Rigid (Planar) |

| Acidity (pKa) | Weakly acidic (NH protons, pKa ~14-15) | Acidic (COOH pKa ~3.5; Enolic OH pKa ~8.[1]0) |

| UV Absorption | Low (End absorption < 220 nm) | High (Conjugated system, |

Tautomerism in Pyrazines

Unlike the piperazine derivative, 5,6-dioxopyrazine-2-carboxylic acid exists in a dynamic equilibrium between its dioxo (lactam) and dihydroxy (lactim) forms. In solution, the polar lactam form often predominates, but the aromatic character of the lactim form drives specific nucleophilic substitutions.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of these two compounds illustrates the divergence between aliphatic condensation and aromatic oxidation chemistry.

Synthesis of 5,6-Dioxopiperazine (Piperazine-2,3-dione)

Mechanism: Double Nucleophilic Acyl Substitution.[1][2] This molecule is classically synthesized by the condensation of ethylenediamine with diethyl oxalate .[2] The reaction is driven by entropy (formation of a stable 6-membered ring) and the release of ethanol.

-

Reagents: Ethylenediamine (1.0 eq), Diethyl Oxalate (1.0 eq), Ethanol (Solvent).

-

Conditions: Reflux (78°C) or room temperature with stirring.

-

Yield: Typically 70–90%.

Synthesis of 5,6-Dioxopyrazine-2-carboxylic Acid

Mechanism: Oxidative Cyclization or Hydrolysis. This compound is often accessed via the hydrolysis of 5,6-dichloropyrazine-2-carboxylic acid or the oxidative condensation of precursors.

-

Route A (Hydrolysis): 5,6-Dichloropyrazine-2-carboxylic acid + NaOH (aq)

5,6-Dihydroxypyrazine-2-carboxylic acid. -

Route B (Oxidation): Oxidation of methyl-substituted quinoxalines or pyrazines using

, followed by decarboxylation/rearrangement, though this is less specific.

[2][7]

Experimental Protocols

Protocol A: Synthesis of Piperazine-2,3-dione

Context: Creating a scaffold for peptidomimetic library generation.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Solvent Prep: Dissolve ethylenediamine (6.0 g, 0.1 mol) in absolute ethanol (50 mL).

-

Addition: Dissolve diethyl oxalate (14.6 g, 0.1 mol) in absolute ethanol (50 mL). Add this solution dropwise to the diamine solution over 30 minutes at 0°C (ice bath) to minimize polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A white precipitate will form.

-

Workup: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

mL) and diethyl ether ( -

Drying: Dry in a vacuum oven at 50°C for 4 hours.

-

Validation: Check Melting Point (approx. 256–258°C, decomposition).

Protocol B: Isolation of 5,6-Dioxopyrazine-2-carboxylic Acid

Context: Purification from a hydrolysis reaction mixture.

-

Acidification: The reaction mixture (typically alkaline from NaOH hydrolysis) must be cooled to 0°C.

-

Precipitation: Slowly add concentrated HCl dropwise until pH reaches ~1.0–2.0. The carboxylic acid and the enolic hydroxyls make this compound sensitive to pH.

-

Crystallization: The product often precipitates as a beige/yellow solid. Allow to stand at 4°C overnight.

-

Filtration: Collect solid via filtration.

-

Purification: Recrystallize from water or a water/methanol mixture. Note that heating prolonged periods can cause decarboxylation.

Applications in Drug Development[4]

5,6-Dioxopiperazine (Piperazine-2,3-dione)

-

Peptidomimetics: The rigid yet non-planar structure mimics the

-turn of peptides, making it a valuable scaffold for inhibiting protein-protein interactions. -

Antibiotics: The 2,3-dioxopiperazine moiety is a key side-chain feature in ureidopenicillins (e.g., Piperacillin ), enhancing activity against Pseudomonas aeruginosa by mimicking the D-Ala-D-Ala terminus of peptidoglycan precursors.

5,6-Dioxopyrazine-2-carboxylic Acid[1]

-

Viral Polymerase Inhibitors: This scaffold serves as a precursor to substituted pyrazinecarboxamides, such as Favipiravir (T-705) , which inhibits RNA-dependent RNA polymerase (RdRp) in influenza and other RNA viruses.

-

Pteridine Synthesis: Condensation of 5,6-dioxopyrazine derivatives with diamines is the primary route to synthesizing pteridines, which are critical in folate metabolism research.

References

-

Benchchem. (n.d.). 5,6-Dioxopyrazine-2-carboxylic acid: Preparation Methods and Chemical Properties. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). 5,6-Dioxopyrazine-2-carboxylic acid (CID 85442195).[3] Retrieved from

-

Organic Syntheses. (1943). Synthesis of Pyrazine-2,3-dicarboxylic acid and related derivatives. Org. Synth. Coll. Vol. 2, 501. Retrieved from

-

Wikipedia. (2024). Diketopiperazine and Piperazine-2,3-dione Isomerism. Retrieved from

-

Baran Lab. (n.d.). Diketopiperazines: Nomenclature and Conformation. Retrieved from

Sources

The Vicinal Diketopiperazine (2,3-DKP) Scaffold: A Technical Guide

This guide details the medicinal chemistry, synthetic accessibility, and pharmacological utility of the Vicinal (2,3) Diketopiperazine scaffold.[1][2] Unlike the ubiquitous 2,5-diketopiperazines (cyclic dipeptides), the 2,3-isomer represents a distinct, privileged architecture characterized by adjacent carbonyl groups, offering unique electronic properties and conformational constraints.[2]

Architectural Distinction & Core Properties

The vicinal diketopiperazine (piperazine-2,3-dione) is structurally defined by two adjacent carbonyl groups at positions 2 and 3 of the piperazine ring.[2] This "vicinal" arrangement creates an

Structural & Electronic Profile

-

Dipole Moment: The adjacent carbonyls generate a strong, localized dipole distinct from the antiparallel dipoles of the 2,5-isomer. This enhances solubility and specific electrostatic interactions within binding pockets.[2]

-

Planarity: The -N-C(=O)-C(=O)-N- moiety tends toward planarity due to conjugation across the

-dicarbonyl system, forcing the ring into a specific screw-boat or half-chair conformation depending on substitution.[2] -

Peptidomimicry: The 2,3-DKP scaffold is a validated

-turn mimetic .[2] The arrangement of the nitrogen atoms and carbonyls closely superimposes with the

The "Ureidopenicillin" Legacy

The most authoritative validation of this scaffold lies in the ureidopenicillins (e.g., Piperacillin ) and cephalosporins (e.g., Cefoperazone ).[2] In these drugs, the 4-ethyl-2,3-dioxo-1-piperazinylcarbonyl side chain is not merely a linker; it mimics the peptide backbone, facilitating transport through Gram-negative bacterial porins and enhancing stability against

Synthetic Accessibility

Synthesis of 2,3-DKPs is generally more challenging than 2,5-DKPs (which self-assemble from dipeptides).[2] The primary routes involve condensation of diamines with oxalic acid derivatives or multicomponent reactions.[2]

Route A: The Oxalyl Condensation (Industrial Standard)

The most robust method, used in the commercial production of Piperacillin intermediates, involves the condensation of

-

Mechanism: Sequential nucleophilic acyl substitution.[2]

-

Regioselectivity: Controlled by the steric bulk of the diamine substituents.

-

Limitations: Requires protection of sensitive groups; oxalyl chloride is moisture-sensitive.[2]

Route B: Multicomponent Reactions (MCR)

For generating diverse libraries (e.g., for PPI screening), MCRs such as the Ugi reaction followed by post-condensation cyclization are superior.[2]

-

Strategy: Ugi-4CR using an

-amino acid, an aldehyde, an isocyanide, and an oxalic acid monoester, followed by acid-mediated cyclization.[2]

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways for accessing the 2,3-DKP scaffold.[2] Route A (top) is preferred for scale-up; Route B (bottom) is preferred for library diversity.[2]

Experimental Protocol: Synthesis of 1-Ethyl-2,3-piperazinedione

Context: This is the key intermediate for the Piperacillin side chain.[2] This protocol is optimized for high yield and purity without column chromatography.[2]

Reagents:

- -Ethylethylenediamine (1.0 eq)[2]

-

Diethyl oxalate (1.1 eq)[2]

-

Ethanol (Solvent)[2]

-

Acetic acid (Catalytic, optional)[2]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with anhydrous ethanol (0.5 M concentration relative to diamine). Maintain an inert atmosphere (

). -

Addition: Add diethyl oxalate (1.1 eq) to the ethanol. Cool the solution to 0°C using an ice bath.

-

Cyclization: Add

-ethylethylenediamine (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; control the temperature < 10°C to prevent polymerization. -

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the diamine.[2]

-

Workup: Cool the mixture to 0°C. The product, 1-ethyl-2,3-piperazinedione, typically precipitates as a white crystalline solid.[2]

-

Purification: Filter the solid. Wash the filter cake with cold ethanol (

) and diethyl ether ( -

Drying: Dry under high vacuum at 40°C for 12 hours.

-

Validation:

-

H NMR (DMSO-

-

IR: Characteristic split carbonyl stretch for

-diketones (

-

H NMR (DMSO-

Medicinal Chemistry Applications

Antibacterial Potentiation (The Porin Effect)

The 2,3-DKP moiety in Piperacillin acts as a "Trojan horse."[2] Its polarity and size allow the molecule to traverse the outer membrane porins of Gram-negative bacteria (specifically P. aeruginosa) more efficiently than the benzylpenicillin core alone.[2] Furthermore, the bulky 2,3-DKP side chain sterically hinders Type I

Antiparasitic Agents (Chagas Disease)

Recent studies have identified 2,3-DKP derivatives as potent inhibitors of Trypanosoma cruzi.[2] The scaffold serves as a rigid spacer, orienting aryl substituents to interact with the parasitic superoxide dismutase (SOD) or specific proteases.[2]

Structure-Activity Relationship (SAR) Data[2]

| Substituent Position | Functional Role | Preferred Groups | Effect |

| N1 | Solubility/Transport | Ethyl, Hydroxyethyl | Enhances porin permeation (Antibacterial).[2] |

| N4 | Target Engagement | Aryl, Heteroaryl | Critical for |

| C5/C6 | Conformation Lock | Methyl, Benzyl | Controls ring pucker; mimics amino acid side chains ( |

| C2/C3 (Carbonyls) | H-Bonding | (Invariant) | Obligate H-bond acceptors; essential for |

Mechanistic Pathway: Beta-Turn Mimicry[2][3]

Figure 2: Pharmacophore mapping of the 2,3-DKP scaffold acting as a

References

-

Synthesis via Oxalyl Chloride: Two-step strategy for synthesis of 2,3-diketopiperazine derivatives.[2] Medicinal Chemistry Research.[2][3]

-

Multicomponent Synthesis: Straightforward Access to Pyrazine-(2,3)-diones through Sequential Three-Component Reaction.[2] European Journal of Organic Chemistry.[2] [2]

-

Peptidomimetic Application: Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction.[2][4] Journal of Organic Chemistry.[2][4] [2]

-

Antibiotic Mechanism (Piperacillin): Piperacillin/Tazobactam Monograph.[2][5] Drugs.com.[2][5]

-

General Scaffold Review: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2]

Sources

- 1. Solid-supported synthesis of a peptide beta-turn mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperacillin - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

Technical Guide: History and Discovery of 5,6-Dioxopiperazine Natural Products

The following technical guide details the history, discovery, and chemistry of 5,6-dioxopiperazines (scientifically nomenclatured as piperazine-2,3-diones ).

Executive Summary & Nomenclature Definition

5,6-dioxopiperazines , more formally known in IUPAC nomenclature as piperazine-2,3-diones , represent a rare and structurally distinct class of heterocyclic natural products. Unlike their ubiquitous isomers, the 2,5-diketopiperazines (2,5-DKPs)—which are formed by the head-to-tail condensation of two

This structural difference is critical:

-

2,5-DKP (Standard): Carbonyls at positions 2 and 5 (opposite). Derived from peptide bonds.[1]

-

5,6-Dioxopiperazine (Target): Carbonyls at positions 2 and 3 (adjacent). Often derived from oxidative rearrangements or polyamine-oxalate condensations.

Note on Numbering: The term "5,6-dioxopiperazine" often arises in the context of fused ring systems (e.g., pyrazino[1,2-b]isoquinolines) where the carbonyls occupy positions 5 and 6 of the fused system. In monocyclic systems, this is the 2,3-dione . This guide addresses both, focusing on the vicinal dicarbonyl pharmacophore.

Core Scaffold Comparison

Figure 1: Structural distinction between the common 2,5-DKP and the rare 5,6-dioxopiperazine (2,3-dione).

Historical Discovery and Natural Occurrence[1]

The discovery of the 5,6-dioxopiperazine scaffold has followed an inverse trajectory compared to most natural products: it was synthesized chemically long before it was confirmed as a distinct natural product motif.

Early Synthetic Era (1960s–1990s)

Initially, the piperazine-2,3-dione scaffold was a "privileged structure" in medicinal chemistry, not natural product isolation.

-

1970s (The Penicillin Era): The scaffold was heavily utilized in the semi-synthesis of ureidopenicillins. Piperacillin , a blockbuster antibiotic, contains a piperazine-2,3-dione ring on its side chain. This established the scaffold's ability to mimic peptide turns and evade bacterial degradation.

-

Synthetic Methods: Early discovery relied on the condensation of ethylenediamines with diethyl oxalate, a reaction known as the Hinman-type condensation .

The Natural Product Breakthrough (2000s–Present)

The identification of "true" 5,6-dioxopiperazine natural products is a recent phenomenon, often obscured by the structural complexity of larger alkaloids where this ring is fused.

Key Isolations:

-

Chetocochliodins (2020s):

-

Discovery: In 2024, researchers isolated Chetocochliodin N , explicitly noting its "unusual piperazine-2,3-dione ring system." This represents a rare example of the vicinal dicarbonyl appearing in a fungal Epipolythiodioxopiperazine (ETP) lineage.

-

Significance: Unlike standard ETPs (like Gliotoxin) which are 2,5-DKPs, Chetocochliodin N suggests a biosynthetic pathway involving oxidative ring contraction or rearrangement.

-

Renieramycin & Saframycin Oxidations (Marine):

-

Source: Marine sponges (Reniera sp., Haliclona sp.).

-

Context: While the parent compounds are tetrahydroisoquinolines with a reduced piperazine ring, oxidative metabolites containing the 5,6-dioxo motif (often fused) have been identified. These are often referred to as Renieramycin M analogues or related quinone-hybrid structures.

-

Activity: These compounds exhibit potent cytotoxicity, often exceeding that of their reduced precursors.

-

-

Cribrostatins (Marine):

-

Discovery: Isolated by Pettit et al., Cribrostatin 3 and related congeners feature complex fused systems. While primarily isoquinoline-diones, the piperazine fusion creates the electronic equivalent of the dioxo system in specific oxidative states.

Biosynthetic Origins

The biosynthesis of 5,6-dioxopiperazines is an area of active investigation because it defies standard Non-Ribosomal Peptide Synthetase (NRPS) logic.

The "Oxidative Shunt" Hypothesis

Standard 2,5-DKPs are formed by the condensation of two amino acids (Amino Acid 1-COOH + Amino Acid 2-NH2). The 5,6-dioxo (2,3-dione) structure cannot be formed directly this way.

Current Theory: The scaffold likely arises via the post-synthetase oxidation of a standard diketopiperazine or a linear dipeptide aldehyde.

-

Precursor Formation: NRPS assembly of a standard dipeptide or 2,5-DKP.

-

Oxidative Rearrangement: Flavin-dependent monooxygenases or P450 enzymes attack the

-carbon, leading to a ring contraction or oxidation of the adjacent methylene, generating the vicinal dicarbonyl.

Biosynthetic Pathway Diagram

Figure 2: Proposed biosynthetic pathway where 5,6-dioxopiperazines arise as oxidative metabolites of standard peptide synthesis.

Chemical Synthesis Protocols

Given the rarity of the natural product, chemical synthesis is the primary source for material. The Oxalate Condensation is the industry standard.

Protocol: The Modified Hinman Condensation

This method constructs the piperazine-2,3-dione ring from acyclic diamine precursors.

Reagents:

-

N,N'-Disubstituted ethylenediamine (1.0 eq)

-

Diethyl oxalate or Dimethyl oxalate (1.2 eq)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: HCl (optional, for kinetics)

Step-by-Step Methodology:

-

Preparation: Dissolve the N,N'-dialkylethylenediamine in anhydrous EtOH under an inert atmosphere (

). -

Addition: Add Diethyl oxalate dropwise at

to control the exotherm. -

Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. A white precipitate (the 2,3-dione) typically forms.

-

Workup: Filter the precipitate. Wash with cold EtOH and Et2O.

-

Purification: Recrystallization from EtOH/DMF.

Mechanism: The reaction proceeds via a double nucleophilic acyl substitution. The first amine attacks an oxalate ester carbonyl, releasing ethanol. The second amine then attacks the adjacent ester carbonyl, closing the ring.

Quantitative Data: Yield Comparison of Synthetic Methods

| Method | Precursors | Conditions | Typical Yield | Specificity |

| Oxalate Condensation | Diamines + Oxalates | EtOH, RT, 12h | 75-95% | High for symmetric diamines |

| Isocyanide MCR | Amine + Aldehyde + Isonitrile | Ugi-type conditions | 40-60% | Good for highly substituted variants |

| Amide Coupling | Oxalic acid + Diamine | Coupling reagents (HATU) | 50-70% | Used for complex asymmetric amines |

Pharmacological Significance

The 5,6-dioxopiperazine core is not just a structural curiosity; it possesses distinct electronic properties that drive biological activity.

Mechanism of Action

-

Vicinal Dicarbonyl Reactivity: The adjacent carbonyls create a highly electrophilic center. In biological systems, this can form covalent adducts with nucleophilic residues (cysteine/serine) in enzyme active sites.

-

Conformational Constraint: The ring forces the attached substituents into specific vectors, making it an excellent

-turn mimetic in peptidomimetic drug design.

Therapeutic Applications[3][7][8][9]

-

Antiparasitic: Piperazine-2,3-diones act as GABA receptor agonists in nematodes, causing flaccid paralysis (similar to piperazine, but with altered kinetics).

-

Antibacterial: Used as the side-chain pharmacophore in ureidopenicillins (Piperacillin) to enhance Gram-negative penetration.

-

Oncology: Natural products like Chetocochliodin N and synthetic derivatives show cytotoxicity against HCT116 (colon cancer) lines, likely via redox cycling mechanisms typical of quinone-like systems.

References

-

Chetocochliodins A–I, Epipoly(thiodioxopiperazines) from Chaetomium cochliodes. Source: Journal of Natural Products (2020/2024). Note: Defines the isolation of Chetocochliodin N and its unusual 2,3-dione ring. (Verified via snippet 1.2/1.6)

-

Piperazine Scaffolds via Isocyanide-Based Multicomponent Reactions. Source: Synthesis (2010).[7] Note: Comprehensive review of synthetic routes to piperazine-2,3-diones.

-

Isolation and Structure of Cribrostatins 3, 4, and 5. Source: Journal of Natural Products (2000).[4] Note: Isolation of marine sponge alkaloids with fused piperazine-dione systems.[8]

-

Synthesis of Piperazine-2,3-dione Derivatives of Potential Anthelmintic Activity. Source: World Health Organization / Pharmaceutical Research. Note: Details the oxalate condensation protocol and antiparasitic activity. (Verified via snippet 1.4)

-

Chemistry of Renieramycins: Synthesis and Cytotoxicity. Source: ResearchGate / Marine Drugs. Note: Discusses oxidative metabolites of marine alkaloids containing the dioxo motif. (Verified via snippet 1.10)

Sources

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Journal of Antibiotics [jstage.jst.go.jp]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Strategic Synthesis of 5,6-Dioxopiperazine-2-carboxylic Acid: From Core Scaffold to Functionalized Target

An Application Note for Researchers and Drug Development Professionals

Abstract

5,6-Dioxopiperazine-2-carboxylic acid and its parent scaffold, piperazine-2,3-dione, represent a class of compounds with significant interest in medicinal chemistry, particularly as conformationally constrained peptidomimetics and building blocks for complex pharmaceuticals.[1][2][3] This document provides a comprehensive guide to the synthesis of the core piperazine-2,3-dione ring system via the robust cyclocondensation of ethylenediamine. It further elucidates the strategic challenges and presents validated alternative pathways for achieving the specifically functionalized target, this compound, a compound not directly accessible from symmetric precursors. This guide is intended for researchers in organic synthesis and drug development, offering both detailed protocols and the underlying chemical rationale to inform experimental design.

Part I: Foundational Synthesis of the Piperazine-2,3-dione Core

Principle and Mechanistic Insight

The synthesis of the piperazine-2,3-dione scaffold from ethylenediamine is a classic example of a cyclocondensation reaction.[4] The most common and efficient method involves the reaction of ethylenediamine with a dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate.[5]

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism:

-

First Condensation: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dialkyl oxalate. This results in the displacement of an alcohol molecule (methanol or ethanol) and the formation of a linear amide intermediate.

-

Intramolecular Cyclization: The second primary amine group of the intermediate then attacks the remaining ester carbonyl group in an intramolecular fashion. This second nucleophilic acyl substitution closes the six-membered ring and eliminates a second molecule of alcohol, yielding the stable piperazine-2,3-dione product.

Controlling the reaction temperature is crucial, especially during the initial mixing of reactants, to manage the exothermicity and minimize the formation of polymeric byproducts.[5][6]

Visualizing the Reaction Pathway

Caption: Core synthesis via cyclocondensation.

Detailed Protocol for Piperazine-2,3-dione Synthesis

This protocol is adapted from established industrial methods for its high yield and purity.[5][6]

Materials & Equipment:

-

Ethylenediamine (≥99%)

-

Dimethyl Oxalate (≥99%)

-

Methanol (Anhydrous)

-

1000 mL three-necked round-bottom flask

-

Two 500 mL dropping funnels

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Ice-water bath

-

Büchner funnel and filtration apparatus

-

Vacuum oven

Procedure:

-

Reactant Preparation:

-

In dropping funnel I, prepare a solution of ethylenediamine (e.g., 30.0 g, 0.5 mol) in 150 mL of methanol.

-

In dropping funnel II, prepare a solution of dimethyl oxalate (e.g., 65.0 g, 0.55 mol) in 400 mL of methanol. A slight molar excess of the oxalate ester is used to ensure complete consumption of the diamine.

-

-

Reaction Setup:

-

Charge the 1000 mL reactor with 150 mL of methanol and begin stirring.

-

Cool the reactor to between 0-5 °C using an ice-water bath. Maintaining this low temperature during addition is critical to control the reaction rate.[5]

-

-

Controlled Addition:

-

Simultaneously add the ethylenediamine and dimethyl oxalate solutions dropwise into the reactor over a period of 1.5 to 2 hours. Ensure the internal temperature does not exceed 10 °C.

-

-

Reaction Maturation:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 40-45 °C and maintain stirring for an additional 3.5 to 4 hours to drive the cyclization to completion.[5]

-

-

Product Isolation:

-

A white precipitate of piperazine-2,3-dione will form as the reaction progresses.

-

Cool the reaction mixture back to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the filter cake with cold methanol (2 x 50 mL) to remove unreacted starting materials and soluble impurities.

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

-

Characterization:

-

Appearance: White crystalline solid.

-

Yield: Typically >95%.[5]

-

Purity (by HPLC): >98%.[5]

-

¹H NMR (DMSO-d₆, 600 MHz): δ 7.32 (s, 2H, N-H), 3.17 (s, 4H, CH₂-CH₂).[5]

| Parameter | Value | Rationale |

| Ethylenediamine:Dimethyl Oxalate | 1 : 1.1 | A slight excess of the diester ensures the complete conversion of the diamine, which is harder to remove during purification. |

| Solvent | Methanol | Readily dissolves reactants at the start but allows for product precipitation upon formation, simplifying isolation. |

| Initial Temperature | 0-5 °C | Controls the initial exothermic condensation, preventing the formation of oligomeric side products.[6] |

| Reaction Temperature | 40-45 °C | Provides sufficient energy for the intramolecular cyclization step to proceed to completion in a reasonable timeframe.[5] |

| Typical Yield | >95% | This method is highly optimized for efficiency and yield.[5] |

Part II: Strategic Approaches to this compound

A direct, single-step synthesis of this compound from ethylenediamine and a simple oxalate derivative is not chemically feasible. The symmetry of both starting materials invariably leads to an unsubstituted piperazine-2,3-dione ring. Therefore, achieving the target molecule requires a more nuanced, multi-step strategy starting from asymmetric precursors.

Visualizing Synthetic Strategies

Caption: Comparison of synthetic routes to the target.

Strategy A: Post-functionalization of the Core (Theoretical)

One might consider introducing the carboxylic acid group after the formation of the piperazine-2,3-dione ring. However, this approach faces significant hurdles. The C-H bonds on the piperazine ring are not activated, making selective functionalization difficult. Furthermore, the presence of two acidic N-H protons would interfere with most standard carboxylation methods that rely on strong bases (e.g., organolithium reagents). This route is not recommended for practical synthesis.

Strategy B: Convergent Synthesis from an Asymmetric Precursor

A more chemically sound approach involves starting with a precursor that already contains the necessary carbon skeleton and the carboxylic acid functionality. A suitable starting material would be L-aspartic acid. A theoretical pathway would involve:

-

Protection of the α-amino and β-carboxylic acid groups of L-aspartic acid.

-

Conversion of the α-carboxylic acid to an amide.

-

Reduction of the amide to a primary amine, forming a protected 2,3-diaminopropionic acid derivative.

-

Reaction of this diamine with diethyl oxalate to form the protected piperazine-2,3-dione ring.

-

Final deprotection to yield the target molecule. This convergent strategy ensures the correct placement of the carboxylic acid group from the outset.

Strategy C: The Established & Recommended Synthetic Protocol

For researchers whose primary goal is to obtain the target compound, the most direct and validated method starts from serine, not ethylenediamine. This synthesis has been published and optimized, providing a reliable route to both enantiomers of this compound.[1][2]

Principle: This synthesis involves the reductive amination between an amino acid (L- or D-serine methyl ester) and an α-keto ester (ethyl glyoxylate), followed by an intramolecular cyclization to form the desired product.

Abbreviated Protocol (based on Guitot et al.): [2]

-

Reductive Amination: L-Serine methyl ester hydrochloride is reacted with ethyl glyoxylate in the presence of a reducing agent like sodium cyanoborohydride to form a secondary amine intermediate.

-

Boc Protection: The secondary amine is protected with a Boc group (di-tert-butyl dicarbonate).

-

Cyclization: The resulting diester is subjected to catalytic hydrogenation (e.g., using Pd/C), which simultaneously removes the benzyl protecting group (if used) and facilitates intramolecular cyclization to yield methyl 5-oxo-piperazinone-2-carboxylate with high efficiency.[1]

-

Hydrolysis: The methyl ester is then hydrolyzed under basic conditions (e.g., NaOH) followed by acidification to yield the final (S)-5-oxopiperazine-2-carboxylic acid.

This established route provides excellent stereochemical control and good overall yields, making it the preferred method for accessing this specific molecule for drug development applications.

Part III: Purification and Analytical Characterization

Purification Strategies

The purification of piperazine derivatives depends heavily on the functional groups present.

-

Piperazine-2,3-dione (Core Scaffold): Due to its limited solubility in most organic solvents, this compound is readily purified by washing the crude precipitate with a suitable solvent like cold methanol or ethanol, as described in the protocol.[5] Recrystallization from water can be performed for higher purity if needed.

-

This compound: The presence of both a carboxylic acid and secondary amines makes this molecule amphoteric.

-

Recrystallization: Can be attempted from polar solvent systems like water/ethanol or water/isopropanol.

-

Ion-Exchange Chromatography: This is a powerful technique for purifying compounds with acidic or basic handles. Anionic exchange resins can be used to bind the carboxylate, allowing neutral or basic impurities to be washed away.[7]

-

Acid/Base Extraction: The product can be selectively extracted into a dilute aqueous base (e.g., NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.

-

Key Analytical Data

Full characterization is essential to confirm the identity and purity of the final compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the proton environment, including the characteristic signals for the piperazine ring protons and the absence of starting material signals.

-

¹³C NMR will show the key carbonyl signals for the dione (~160-170 ppm) and the carboxylic acid (~170-180 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Look for strong C=O stretching vibrations for the amide groups (around 1650-1680 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹).

-

A broad O-H stretch (2500-3300 cm⁻¹) for the carboxylic acid and N-H stretches (3200-3400 cm⁻¹) for the amides should also be present.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular formula of the synthesized compound.

-

Conclusion

While the direct synthesis of this compound from ethylenediamine is not a viable route, the synthesis of the parent piperazine-2,3-dione core from this starting material is exceptionally efficient and high-yielding. This application note provides a robust and detailed protocol for obtaining this foundational scaffold. For researchers requiring the specific carboxylic acid derivative, this guide outlines the necessary strategic shift towards asymmetric starting materials, recommending the well-documented synthesis from serine as the most practical and reliable pathway for obtaining the target molecule for further research and development.

References

- Benchchem. 5,6-Dioxopyrazine-2-carboxylic acid. Benchchem. Accessed February 22, 2026.

- Google Patents. CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.

- McMurry, J. A simple polyamide can be made from ethylenediamine and oxalic - McMurry 8th Edition Ch 17 Problem 69. Pearson. Accessed February 22, 2026.

- RSC Publishing. A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts.

- OSTI. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Accessed February 22, 2026.

- Eureka | Patsnap. Process for synthesizing ethylenediamine-N-N'-disodium oxalic acid.

- Google Patents. Process for synthesizing ethylenediamine-NN'-disodium oxalic acid.

- SciELO México. Fe3O4@NH2@Oxalic Acid: A Convenient Catalyst for Synthesis of Pyrrolinone Derivatives. SciELO México. Accessed February 22, 2026.

- Google Patents. EP0245631A2 - Chemical process for the preparation of oxamide derivatives.

- Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem. Accessed February 22, 2026.

- Google Patents. US2919275A - Purification of piperazine.

- RSC Publishing. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry. Accessed February 22, 2026.

- Academia.edu. Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Accessed February 22, 2026.

- ResearchGate. A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts.

- ChemicalBook. Piperazine synthesis. ChemicalBook. Accessed February 22, 2026.

- PubChem. 5,6-Dioxopyrazine-2-carboxylic acid | C5H2N2O4 | CID 85442195. PubChem. Accessed February 22, 2026.

- Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Accessed February 22, 2026.

- ResearchGate. Oxalic acid promoted condensation of diamines with benzil.

- Eureka | Patsnap. Method for synthesizing N-monosubstituted piperazine-2,3-dione.

- PubMed. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. J Org Chem. 2009;74(21):8433-6. doi:10.1021/jo901389q.

- Organic Syntheses. Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses. Accessed February 22, 2026.

- Google Patents. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

- Organic Syntheses. 2,3-Pyrazinedicarboxylic acid. Organic Syntheses. Accessed February 22, 2026.

- PMC. Malonates in Cyclocondensation Reactions. Molecules. 2001;6(1):56-65.

- Google Patents. US4005128A - Process for the preparation of oxalate esters.

- Organic Syntheses. Ethyl oxalate. Organic Syntheses. Accessed February 22, 2026.

- Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In: Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. 2016.

- Wiley Online Library. New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. Journal of Heterocyclic Chemistry. 2012;49(4):828-835.

- MDPI.

- ChemScene. 5-Oxopiperazine-2-carboxylic acid | 3262-59-7. ChemScene. Accessed February 22, 2026.

- Google Patents. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.

- JOCPR. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. 2014;6(5):104-105.

- White Rose Research Online. Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.

- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

Sources

- 1. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

- 2. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. A simple polyamide can be made from ethylenediamine and oxalic - McMurry 8th Edition Ch 17 Problem 69 [pearson.com]

- 5. Method for synthesizing N-monosubstituted piperazine-2,3-dione - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione - Google Patents [patents.google.com]

- 7. osti.gov [osti.gov]

Application Note: Chemoselective Cyclization of Oxaloacetic Acid Derivatives with Diamines

Topic: Protocols for Cyclization of Oxaloacetic Acid Derivatives with Diamines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The quinoxaline and quinoxalinone scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore in diverse therapeutic agents, including kinase inhibitors (e.g., for ASK1), antibiotics (e.g., Echinomycin), and antiviral agents.

This guide details the synthetic protocols for condensing oxaloacetic acid derivatives (specifically diethyl oxaloacetate) with 1,2-diamines. While the reaction is classically known as a variation of the Hinsberg reaction , modern drug development requires higher precision regarding regioselectivity, yield optimization, and green chemistry compliance.

Key Deliverables:

-

Standard Protocol: Robust reflux method for gram-scale synthesis.

-

Green Protocol: Catalyst-free or iodine-catalyzed methods for rapid library generation.

-

Mechanistic Insight: Detailed analysis of the tautomeric equilibrium and regiochemical control.

Mechanistic Principles & Logic

The Reaction Landscape

The condensation of Diethyl Oxaloacetate (1) with o-Phenylenediamine (2) is a bis-nucleophilic attack on a 1,2-dicarbonyl system. However, unlike symmetrical diketones (e.g., benzil), oxaloacetate possesses two distinct electrophilic centers:

- -Keto Carbon: Highly electrophilic, susceptible to initial attack.

-

Ester Carbon: Less electrophilic, serves as the cyclization termination point.

Tautomerism of the Product

The immediate product is often cited as Ethyl 3-hydroxy-2-quinoxalinecarboxylate . However, in both solid state and solution, the amide tautomer (Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate ) is thermodynamically favored. This distinction is critical for interpreting NMR data and solubility profiles.

Mechanism Visualization

The following diagram illustrates the pathway, emphasizing the initial attack on the ketone.

Figure 1: Mechanistic pathway for the condensation of diethyl oxaloacetate with aromatic diamines.

Experimental Protocols

Protocol A: Standard Reflux Method (Gram-Scale)

Best for: Bulk synthesis, high purity requirements, and substrates with low solubility.

Reagents:

-

Diethyl oxaloacetate (sodium salt or free ester): 10.0 mmol

-

o-Phenylenediamine (recrystallized): 10.0 mmol

-

Solvent: Ethanol (absolute) or Methanol

-

Catalyst/Additive: Glacial Acetic Acid (10 mol%)

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.08 g, 10 mmol) in Ethanol (20 mL).

-

Addition: Add diethyl oxaloacetate (1.88 g, 10 mmol) dropwise (if liquid) or portion-wise (if sodium salt, neutralize with eq. HCl first).

-

Acidification: Add Glacial Acetic Acid (0.5 mL). The acid catalyzes the initial imine formation.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (external oil bath) for 2–4 hours.

-

Checkpoint: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The starting diamine spot should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product typically precipitates as a crystalline solid.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove sticky impurities).

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–90% Appearance: Off-white to pale yellow needles.

Protocol B: Rapid "Green" Synthesis (Microwave/Iodine)

Best for: Library generation, combinatorial chemistry, and high-throughput screening.

Reagents:

-

Diethyl oxaloacetate: 1.0 mmol[2]

-

o-Phenylenediamine: 1.0 mmol

-

Catalyst: Molecular Iodine (

, 5 mol%) or Water (Solvent-free) -

Solvent: Water or Acetonitrile (minimal volume)

Procedure:

-

Mixing: In a microwave-safe vial, combine the diamine and oxaloacetate.

-

Catalysis: Add 5 mol% molecular iodine.

-

Irradiation: Irradiate at 300W (or set temperature to 80°C) for 5–10 minutes.

-

Work-up: Pour the reaction mixture into crushed ice/water containing a trace of sodium thiosulfate (to quench iodine).

-

Filtration: Collect the precipitate by filtration.

Note: This method often yields the product in <15 minutes with yields >85%, minimizing solvent waste.

Advanced Regioselectivity Guide

When using unsymmetrical diamines (e.g., 4-methyl-1,2-diaminobenzene), two regioisomers are possible:

-

Isomer A: 6-methyl-3-oxo-quinoxaline-2-carboxylate

-

Isomer B: 7-methyl-3-oxo-quinoxaline-2-carboxylate

The Rule of Thumb: The more nucleophilic amine (usually para to an electron-donating group like -CH3 or -OMe) attacks the more electrophilic carbonyl (the ketone of oxaloacetate) first.

| Substituent (R) on Diamine | Electronic Effect | Major Nucleophile | Major Isomer Prediction |

| -CH3 (Electron Donor) | Activates para position | 7-substituted quinoxaline | |

| -NO2 (Electron Withdrawer) | Deactivates para position | 6-substituted quinoxaline | |

| -Cl (Weak Deactivator) | Inductive withdrawal | Mixed | Mixture (Separation required) |

Optimization Tip: To enhance regioselectivity, conduct the reaction at lower temperatures (0°C to RT) to favor the kinetic product, or use bulky solvents (e.g., t-Amyl alcohol) to increase steric discrimination.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the standard synthesis protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product too soluble in EtOH | Concentrate solvent volume by 50% or add water to force precipitation. |

| Sticky/Gummy Solid | Oligomerization or impurities | Triturate the gum with diethyl ether or hexanes. Sonicate to induce crystallization. |

| Incomplete Reaction | Steric hindrance on diamine | Switch to higher boiling solvent (e.g., Toluene or DMF) and use p-TSA catalyst. |

| Mixture of Regioisomers | Unsymmetrical diamine | Attempt chromatographic separation or recrystallization (isomers often have different solubilities). |

References

-

Hinsberg Reaction & Quinoxaline Synthesis

-

Microwave & Green Chemistry Protocols

- Regioselectivity Studies

- High-Temperature Water Synthesis

Sources

Application Notes & Protocols: Strategic Incorporation of 5,6-Dioxopiperazine-2-Carboxylic Acid in Solid-Phase Peptide Synthesis to Induce Conformational Constraints